Cas no 859056-93-2 (3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione)

3-(Prop-2-enoyl)-1λ⁶-thiolane-1,1-dione is a sulfone-based acrylate derivative characterized by its reactive α,β-unsaturated carbonyl group and cyclic sulfone moiety. This compound is of interest in organic synthesis and polymer chemistry due to its dual functionality, enabling thiol-ene reactions and Michael additions, as well as serving as a precursor for high-performance materials. The sulfone group enhances thermal stability and polarizability, making it suitable for applications requiring robust chemical resistance. Its structural rigidity and electron-withdrawing properties also facilitate controlled polymerization processes. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione structure
859056-93-2 structure
Product Name:3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione
CAS No:859056-93-2
MF:C7H10O3S
MW:174.217501163483
CID:6150637
PubChem ID:121603360
Update Time:2025-06-14

3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione
    • EN300-1230230
    • 859056-93-2
    • AKOS026738380
    • Inchi: 1S/C7H10O3S/c1-2-7(8)6-3-4-11(9,10)5-6/h2,6H,1,3-5H2
    • InChI Key: GKTNVJZYJKFSKO-UHFFFAOYSA-N
    • SMILES: S1(CCC(C(C=C)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 174.03506535g/mol
  • Monoisotopic Mass: 174.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 59.6Ų

3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione

Comprehensive Overview of 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione (CAS No. 859056-93-2)

3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione (CAS No. 859056-93-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This sulfur-containing derivative, often referred to as a thiolane-based compound, is characterized by its unique sulfone and acryloyl functional groups. Its molecular structure makes it a valuable intermediate in the synthesis of advanced polymers, pharmaceutical intermediates, and bioactive molecules. Researchers are particularly interested in its potential applications due to its reactivity and versatility in chemical transformations.

In recent years, the demand for sulfur-containing compounds like 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione has surged, driven by their role in developing drug candidates and functional materials. A common query among scientists is: "What are the synthetic routes for 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione?" The compound is typically synthesized through the acylation of thiolane-1,1-dione with acryloyl chloride, followed by purification steps to ensure high yield and purity. Its stability under various conditions makes it suitable for further modifications, such as Michael additions or polymerization reactions.

The compound's relevance extends to green chemistry initiatives, where researchers explore sustainable synthesis methods to minimize environmental impact. For instance, questions like "How can 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione be synthesized using eco-friendly catalysts?" reflect the growing emphasis on sustainability. Recent studies have investigated the use of biocatalysts and recyclable reagents to optimize its production, aligning with global trends toward green manufacturing.

Another area of interest is the compound's potential in material science. Its acryloyl group enables participation in photopolymerization, making it a candidate for UV-curable coatings and adhesives. Industry professionals often search for "applications of 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione in smart materials", highlighting its role in developing high-performance polymers. Its compatibility with other monomers allows for the design of materials with tailored properties, such as enhanced durability or flexibility.

In the pharmaceutical sector, 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione is explored as a building block for small-molecule drugs. Its sulfone moiety is particularly valuable in drug design due to its ability to modulate bioavailability and metabolic stability. Frequently asked questions include "What are the biological activities of thiolane-1,1-dione derivatives?" Preliminary studies suggest these compounds may exhibit anti-inflammatory or antioxidant properties, though further research is needed to validate these effects.

From an analytical perspective, characterizing 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. Researchers often inquire about "optimal analytical methods for purity assessment of CAS 859056-93-2", underscoring the importance of quality control in its applications. Advanced chromatographic methods, coupled with spectroscopic validation, ensure the compound meets industry standards for research and commercial use.

The compound's safety profile is another critical consideration. While it is not classified as a hazardous substance, proper handling protocols are essential to avoid exposure. Searches such as "storage conditions for 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione" emphasize the need for guidelines on its stability under varying temperatures and humidity levels. Storing it in a cool, dry environment in tightly sealed containers is recommended to maintain its integrity.

In summary, 3-(prop-2-enoyl)-1lambda6-thiolane-1,1-dione (CAS No. 859056-93-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and sustainable chemistry. Its unique structural features and reactivity make it a subject of ongoing research, addressing key questions in synthetic methodology, material design, and biological activity. As innovation continues, this compound is poised to play a pivotal role in advancing scientific and industrial developments.

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